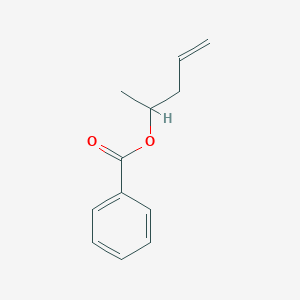

4-Penten-2-ol, benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

pent-4-en-2-yl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-7-10(2)14-12(13)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQPHDBTEQSJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Asymmetric Synthesis of 4 Penten 2 Ol, Benzoate and Its Precursors

Enantioselective Synthesis of 4-Penten-2-ol (B1585244)

The enantioselective synthesis of 4-Penten-2-ol is a key step in the production of enantiomerically pure 4-Penten-2-ol, benzoate (B1203000). This process involves the creation of a chiral center at the C-2 position of the pentenol backbone, resulting in two non-superimposable mirror images, or enantiomers. The ability to selectively produce one of these enantiomers is of significant interest in various fields of chemistry.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which are themselves chiral, create a chiral environment that influences the formation of new stereocenters. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed, leaving behind the enantiomerically enriched product. wikipedia.org

One example of this approach is the use of allylboronates derived from chiral glycols. These reagents have proven to be effective in the stereoselective allylation of aldehydes, a key reaction in the synthesis of homoallylic alcohols like 4-Penten-2-ol. The chiral glycol, attached to the boron atom, directs the allyl group to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the product. The diastereoselectivity of this reaction is often high, leading to a significant enrichment of the desired stereoisomer.

Another notable example is the use of B-allyldiisopinocampheylborane, a chiral allylborating agent. In a study, the reaction of this reagent with acetaldehyde (B116499) at -78°C yielded (R)-4-penten-2-ol with a 77% yield and an enantiomeric excess (ee) of 96%. chemicalbook.com The high level of stereocontrol is attributed to the rigid, bicyclic structure of the isopinocampheyl groups, which effectively shields one face of the allylborane, leading to a highly selective reaction.

Table 1: Effect of Temperature on the Enantiomeric Excess of 4-Penten-2-ol

| Temperature (°C) | Enantiomeric Excess (ee) (%) |

|---|---|

| 0 | 79 |

| -78 | 96 |

| -100 | 96 |

This table is based on data from a study on the asymmetric allylboration of acetaldehyde. york.ac.uk

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. nih.gov One of the most common applications of this approach is the kinetic resolution of racemic alcohols, where an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. jocpr.com This allows for the separation of the two enantiomers, providing access to both in high enantiomeric purity. jocpr.com

Lipases are a class of enzymes that are widely used in kinetic resolutions due to their ability to catalyze the acylation of alcohols with high enantioselectivity. jocpr.commdpi.com In a typical lipase-catalyzed resolution of 4-Penten-2-ol, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme will selectively acylate one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester, (R)-4-penten-2-yl acetate. The unreacted (S)-enantiomer can then be separated from the ester by conventional methods like chromatography.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. mdpi.com A high E value indicates a high degree of selectivity and is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material. mdpi.com

Dynamic kinetic resolution (DKR) is an extension of this concept that allows for the conversion of a racemate into a single enantiomer of the product in theoretically 100% yield. mdpi.comacs.org In DKR, the unreacted enantiomer is continuously racemized in situ, meaning it is converted back into the racemic mixture. mdpi.comacs.org This allows the enzyme to continuously act on the preferred enantiomer, eventually converting the entire starting material into a single enantiomeric product. mdpi.comacs.org

Table 2: Lipase Screening for the Kinetic Resolution of a Secondary Alcohol

| Lipase Source | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) |

|---|---|---|---|

| Candida antarctica lipase B (CalB) | 38 | >99 | 120 |

| Pseudomonas sp. lipase (PSL) | No reaction | - | - |

| Candida rugosa lipase (CRL) | No reaction | - | - |

| Porcine pancreas lipase (PPL) | No reaction | - | - |

| Candida antarctica lipase A (CalA) | 44 | Low | - |

This table is based on data from a study on the chemoenzymatic dynamic kinetic resolution of a biaryl alcohol. nih.gov

Asymmetric allylation is a powerful method for the enantioselective synthesis of homoallylic alcohols, including 4-Penten-2-ol. organic-chemistry.org This reaction involves the addition of an allyl group to an aldehyde, creating a new stereocenter at the alcohol carbon. organic-chemistry.org The use of chiral catalysts is a key feature of this strategy, as they can control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. acs.org

A variety of chiral catalysts have been developed for asymmetric allylation, including those based on transition metals like rhodium, palladium, and silver, as well as organocatalysts. acs.orgorganic-chemistry.org For example, a chiral silver(I) complex has been shown to be an effective catalyst for the enantioselective allylation of aldehydes with allyltributyltin. acs.org In one study, the reaction of benzaldehyde with allyltributyltin in the presence of a BINAP-silver(I) catalyst at -20°C produced the corresponding homoallylic alcohol in 88% yield and 96% ee. acs.org

Chiral phosphoric acids have also emerged as powerful organocatalysts for asymmetric allylation reactions. organic-chemistry.org These catalysts can activate the aldehyde towards nucleophilic attack by the allylating agent, while the chiral backbone of the phosphoric acid directs the approach of the nucleophile, leading to high levels of enantioselectivity. organic-chemistry.org

Table 3: Asymmetric Allylation of Benzaldehyde with Different Chiral Catalysts

| Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| (S)-BINAP | Silver(I) triflate | 88 | 96 |

| (S)-Tol-BINAP | Silver(I) triflate | 92 | 95 |

| (R)-MeO-BIPHEP | Silver(I) triflate | 75 | 85 |

This table is based on data from a study on the catalytic asymmetric allylation of aldehydes. acs.org

Advanced Esterification Methodologies for Benzoate Formation

Optimized esterification protocols are designed to maximize the conversion of the starting materials into the desired ester product, while minimizing the formation of byproducts. This can be achieved through careful selection of reagents, catalysts, and reaction conditions.

For example, the use of highly reactive acylating agents, such as benzoyl chloride, can drive the reaction to completion and improve yields. organic-chemistry.orgtsijournals.com In one study, a rapid and efficient method for the benzoylation of alcohols was developed using benzoyl chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C. organic-chemistry.org This method was found to be highly effective for a wide range of alcohols, including secondary alcohols like 4-Penten-2-ol, and provided excellent yields in a short amount of time. organic-chemistry.org

The choice of catalyst can also have a significant impact on the outcome of the reaction. thieme-connect.com Lewis acids, such as lithium perchlorate, have been shown to be effective catalysts for the benzoylation of alcohols under neutral conditions. thieme-connect.com In one report, the use of lithium perchlorate as a catalyst for the reaction of benzyl alcohol with benzoyl chloride resulted in an 80% yield of the corresponding benzoate. thieme-connect.com

Table 4: Benzoylation of Benzyl Alcohol with Different Catalysts

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| None | 2.5 | - |

| LiClO4 (0.01 mol%) | 2.5 | 30 |

| LiClO4 (0.10 mol%) | 2.5 | 85 |

| LiClO4 (0.20 mol%) | 2.5 | 90 |

This table is based on data from a study on the selective benzoylation of alcohols. thieme-connect.com

In complex molecules with multiple functional groups, selective esterification of a specific hydroxyl group can be a challenge. nih.gov The Mitsunobu reaction is a powerful tool for achieving this selectivity, as it allows for the conversion of primary and secondary alcohols to esters under mild conditions. missouri.eduorganic-chemistry.org

The reaction typically involves the use of triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol towards nucleophilic attack by a carboxylic acid. missouri.eduorganic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, making it a valuable method for the synthesis of chiral esters with a specific stereoconfiguration. missouri.eduorganic-chemistry.org

The Mitsunobu reaction is particularly useful for the selective benzoylation of secondary alcohols in the presence of other functional groups. nih.gov The mild reaction conditions and high functional group tolerance make it a versatile and reliable method for the synthesis of complex molecules. missouri.eduorganic-chemistry.org

Total Synthesis Strategies Employing Chiral 4-Penten-2-ol Moieties and Their Benzoate Derivatives

The chiral homoallylic alcohol, 4-penten-2-ol, and its derivatives, such as 4-penten-2-ol, benzoate, are versatile building blocks in the asymmetric synthesis of various natural products. Their value lies in the two reactive functional groups—a stereodefined secondary alcohol and a terminal alkene—which allow for a range of strategic transformations. A predominant strategy involves the esterification of the chiral alcohol with moieties like acrylic acid, followed by ring-closing metathesis (RCM) to construct unsaturated lactone cores, which are characteristic of many biologically active natural products.

Key approaches to obtaining enantiomerically pure or enriched 4-penten-2-ol precursors include enzymatic kinetic resolution of the corresponding racemic alcohol and asymmetric allylboration of aldehydes. These methods provide access to either enantiomer, enabling the synthesis of natural products with specific stereochemical configurations. The subsequent RCM reaction, typically employing ruthenium-based catalysts such as Grubbs' catalyst, efficiently forms five- or six-membered unsaturated rings, which are pivotal structural motifs in targets like goniothalamin, massoia lactone, parasorbic acid, and hexadecanolide.

Synthesis of Goniothalamin, Massoia Lactone, Parasorbic Acid, and Hexadecanolide

A unified synthetic strategy leverages the chiral 4-penten-2-ol scaffold to access several related α,β-unsaturated lactones. This approach hinges on two key transformations: the preparation of a chiral homoallylic alcohol and a subsequent ring-closing metathesis (RCM) reaction.

The required chiral homoallylic alcohols can be prepared with high enantiomeric purity (92-97% ee) through the asymmetric allylboration of appropriate aldehydes using reagents like B-allyldiisopinocampheylborane. The resulting chiral alcohol is then esterified with acrylic acid. When these acrylic esters are refluxed in dichloromethane with a catalytic amount (10 mol%) of Grubbs' catalyst, they undergo RCM to yield the desired α,β-unsaturated six-membered lactones. This methodology has been successfully applied to the total synthesis of (S)-(+)-parasorbic acid, (R)-(-)-massoia lactone, and (R)-(+)-goniothalamin ncl.res.in.

An alternative and widely used method to access the chiral precursor is through the enzymatic kinetic resolution of a racemic alcohol. For instance, in a modified total synthesis of (S)-goniothalamin, a racemic precursor alcohol is subjected to enzymatic transesterification using a lipase from Candida antarctica (Novozyme 435) and vinyl acetate as an irreversible acyl donor acs.org. This reaction selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol (e.g., the (S)-enantiomer) and the newly formed acetate (the (R)-enantiomer) by column chromatography acs.org. The enantiomerically enriched alcohol is then esterified to prepare the precursor for the RCM reaction, which cyclizes to form the goniothalamin core acs.org.

This RCM strategy is also applicable to the synthesis of saturated lactones. For example, (S)-(-)-hexadecanolide can be prepared by hydrogenating the corresponding unsaturated lactone intermediate that is first synthesized using the same RCM sequence ncl.res.in. The versatility of this approach underscores the utility of chiral 4-penten-2-ol and its benzoate or acrylate derivatives as pivotal intermediates in natural product synthesis.

| Natural Product | Class | Key Chiral Precursor Moiety | Core Synthetic Strategy |

| (R)-(+)-Goniothalamin | Styryl lactone | Chiral Phenyl-substituted Homoallylic Alcohol | Enzymatic Kinetic Resolution; Ring-Closing Metathesis (RCM) |

| (R)-(-)-Massoia Lactone | α,β-Unsaturated δ-Lactone | (R)-4-Penten-2-ol derivative | Asymmetric Allylboration; Ring-Closing Metathesis (RCM) |

| (S)-(+)-Parasorbic Acid | α,β-Unsaturated δ-Lactone | (S)-4-Penten-2-ol derivative | Asymmetric Allylboration; Ring-Closing Metathesis (RCM) |

| (S)-(-)-Hexadecanolide | Macrolide (Saturated) | Chiral Homoallylic Alcohol | Asymmetric Allylboration; RCM; Hydrogenation |

Compound Index

Reaction Mechanisms and Chemical Transformations Involving 4 Penten 2 Ol, Benzoate

Olefinic Functionalizations

The terminal double bond in 4-Penten-2-ol (B1585244), benzoate (B1203000) is susceptible to a variety of addition and transformation reactions, making it a key site for molecular elaboration.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of 4-Penten-2-ol, benzoate derivatives, both ring-closing metathesis (RCM) and cross-metathesis (CM) are highly relevant transformations. These reactions are typically catalyzed by ruthenium complexes, such as Grubbs' catalysts.

The generally accepted Chauvin mechanism proceeds through the formation of a metallacyclobutane intermediate. The catalytic cycle is initiated by a [2+2] cycloaddition between the catalyst's metal carbene and the substrate's alkene. This is followed by a retro-[2+2] cycloaddition to form a new metal carbene and release an olefin. This process continues until a final intramolecular or intermolecular reaction yields the product and regenerates a species that can re-enter the catalytic cycle.

Ring-Closing Metathesis (RCM): For RCM to occur, a diene substrate is required. A derivative of 4-Penten-2-ol, benzoate, such as one esterified with an unsaturated carboxylic acid (e.g., acrylic acid), would create a diene suitable for RCM. The reaction would proceed via an intramolecular metathesis to form a cyclic compound, with the release of a small volatile olefin like ethylene driving the reaction to completion. The stereochemistry (E/Z isomerism) of the resulting cycloalkene is influenced by factors such as ring strain and the specific catalyst used.

Cross-Metathesis (CM): In cross-metathesis, 4-Penten-2-ol, benzoate reacts with a different olefin to produce a new, functionalized alkene. This reaction can lead to a statistical mixture of products, including homodimers of each reactant and the desired cross-coupled product. However, by using an excess of one of the olefin partners or by choosing olefins with different reactivities, the selectivity for the desired cross-product can be significantly enhanced.

The terminal alkene of 4-Penten-2-ol, benzoate is an ideal substrate for asymmetric reactions that can introduce new stereocenters into the molecule.

Asymmetric Hydrofunctionalization: A key example of this is asymmetric hydroboration-oxidation. This two-step process allows for the anti-Markovnikov addition of water across the double bond. Using a chiral borane reagent, such as those derived from isopinocampheol, the boron atom adds to the terminal carbon, and subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group. This process is stereospecific, with the hydrogen and boron adding to the same face of the alkene (syn-addition). The presence of the existing stereocenter at C-2 of the 4-penten-2-ol backbone can influence the facial selectivity of the hydroboration, a phenomenon known as substrate control. Alternatively, reagent-controlled hydroboration using a chiral catalyst can override the substrate's directing effect to achieve the desired diastereomer.

Asymmetric Halogenation: Enantioselective halocyclization is a powerful method for the asymmetric functionalization of homoallylic alcohols and their esters. In the case of 4-Penten-2-ol, benzoate, an electrophilic halogen source (e.g., N-iodosuccinimide) can react with the alkene. The proximate benzoate ester's carbonyl oxygen can act as an internal nucleophile, attacking the intermediate halonium ion. This results in the formation of a cyclic product, such as a halogenated tetrahydrofuran (B95107) derivative. The use of a chiral catalyst, often a chiral anion in a phase-transfer system, can render this cyclization highly enantioselective.

Another important reaction is the Sharpless Asymmetric Aminohydroxylation (AA), which installs both an amino and a hydroxyl group across the double bond in a syn-selective manner. Using osmium tetroxide as a catalyst in conjunction with a chiral ligand, this reaction can produce enantiomerically enriched amino alcohols, which are valuable synthetic building blocks. The regioselectivity of the addition can often be controlled by the choice of the chiral ligand.

The electron-rich double bond of 4-Penten-2-ol, benzoate readily undergoes electrophilic addition. The reaction is initiated by the attack of the π-electrons of the alkene on an electrophile (E+). This follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5), leading to the formation of a more stable secondary carbocation at C-4. This carbocation is also allylic, being adjacent to the C-2 position, which can lead to resonance stabilization.

A nucleophile (Nu-) then attacks the carbocation to form the final product. Due to the potential for resonance, a mixture of products can sometimes be formed. For instance, addition of HBr would be expected to yield 4-bromo-pentan-2-ol, benzoate as the major product.

In contrast to alkenes, aldehydes and ketones typically undergo nucleophilic addition. The alkene in 4-Penten-2-ol, benzoate is not susceptible to direct nucleophilic attack unless activated by an electron-withdrawing group. However, in certain concerted reaction pathways, a nucleophile can assist in activating the alkene towards an electrophile. This "nucleophile-assisted alkene activation" (NAAA) involves the nucleophile interacting with the alkene, raising the energy of its highest occupied molecular orbital (HOMO) and thus making it more reactive towards an electrophile.

Ester Hydrolysis and Transesterification Kinetics

The benzoate ester group is another key reactive site in the molecule. Its cleavage through hydrolysis or transesterification is a fundamental transformation.

The cleavage of the ester bond in 4-Penten-2-ol, benzoate can be achieved through hydrolysis or transesterification, often requiring a catalyst.

Hydrolysis: This reaction can be catalyzed by acids or enzymes. Acid catalysts, such as sulfuric or hydrochloric acid, are commonly used. Heterogeneous acid catalysts, like sulfonated zeolites, are also effective and offer the advantage of easier separation from the reaction mixture.

Transesterification: This process involves the exchange of the alcohol portion of the ester. It can be catalyzed by a wide range of substances:

Homogeneous Catalysts: These include acids (e.g., H₂SO₄) and bases (e.g., NaOH, KOH). Metal alkoxides are also highly effective.

Heterogeneous Catalysts: Solid acid catalysts (e.g., sulfated metal oxides, resins) and solid base catalysts (e.g., CaO, MgO) are widely used, particularly in industrial processes like biodiesel production, due to their reusability and reduced corrosion issues.

Biocatalysts: Enzymes, particularly lipases, can catalyze transesterification under mild conditions and often with high selectivity. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.

The mechanism of ester hydrolysis is highly dependent on the reaction conditions.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the oxygen of the original alcohol moiety.

Elimination of the protonated alcohol (a good leaving group) to reform the carbonyl group.

Deprotonation of the carbonyl oxygen by a water molecule to yield the carboxylic acid and regenerate the hydronium ion catalyst.

The rate of this reaction is influenced by the electronic nature of substituents on the benzoate ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate.

| Substituent (X) in X-C₆H₄COOCH₃ | Hammett Constant (σ) | Relative Rate Constant (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 0.54 |

| -CH₃ | -0.17 | 0.68 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 1.70 |

| -NO₂ | 0.78 | 6.03 |

Nucleophilic Acyl Substitution at the Benzoate Carbonyl

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like 4-penten-2-ol, benzoate. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the replacement of the alkoxy group (the 4-penten-2-oxy group in this case) by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

The feasibility of this reaction is largely dependent on the relative basicity of the nucleophile and the leaving group. A successful substitution generally occurs when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions at the Benzoate Carbonyl

| Nucleophile | Product | Reaction Conditions |

| Hydroxide (OH⁻) | Benzoic acid and 4-Penten-2-ol | Basic hydrolysis (saponification) masterorganicchemistry.com |

| Alkoxide (RO⁻) | A new ester and 4-Penten-2-ol | Transesterification |

| Amine (RNH₂) | An amide and 4-Penten-2-ol | Ammonolysis or aminolysis |

This table is illustrative and based on general principles of nucleophilic acyl substitution reactions of esters.

Radical Reactions and Photochemical Transformations

The benzoate group in 4-penten-2-ol, benzoate can participate in radical and photochemical reactions. Benzoate esters can act as photosensitizers, enabling photochemical reactions such as C(sp³)–H fluorinations in other parts of the molecule or in other molecules present in the reaction mixture. nih.gov Mechanistic studies suggest that upon photoexcitation, an 'assembly' of the benzoate auxiliary and another reactant can occur. nih.gov

In the context of radical reactions, studies on benzoic acid and benzoate with hydroxyl radicals have shown that addition to the aromatic ring is a major pathway. rsc.orgresearchgate.net The reaction rates and pathways (ortho, meta, para addition) are influenced by the reaction medium (gas phase vs. aqueous phase). rsc.orgresearchgate.net While these studies are not on 4-penten-2-ol, benzoate itself, they provide insight into the potential reactivity of the benzoate moiety under radical conditions.

Furthermore, photochemical electron transfer to benzoate esters can lead to cleavage of the acyloxy group. For instance, m-(trifluoromethyl)benzoates can accept an electron from an excited photosensitizer, leading to the replacement of the acyloxy group with a hydrogen atom. libretexts.org The benzoyloxy group itself can absorb light, which might interfere with certain photochemical reactions that rely on the excitation of other components in the reaction mixture. libretexts.org

Table 2: Potential Radical and Photochemical Transformations

| Reaction Type | Reactant/Condition | Potential Outcome |

| Photosensitization | UV light, presence of a substrate | Catalysis of reactions on the substrate nih.gov |

| Reaction with Hydroxyl Radicals | Source of •OH | Addition to the benzene (B151609) ring rsc.orgresearchgate.net |

| Photochemical Electron Transfer | Photosensitizer, electron donor | Cleavage of the benzoate group libretexts.org |

This table is based on research on related benzoate compounds and illustrates potential, not confirmed, reactions of 4-Penten-2-ol, benzoate.

Rearrangement Reactions and Their Impact on Molecular Skeletal Structure

The presence of an allylic ester functionality in 4-penten-2-ol, benzoate makes it susceptible to rearrangement reactions, specifically allylic rearrangements. wikipedia.orglscollege.ac.inmasterorganicchemistry.com An allylic rearrangement involves the migration of the double bond and a substituent. In the case of 4-penten-2-ol, benzoate, this would typically involve the benzoate group.

These rearrangements can proceed through different mechanisms, such as Sɴ1' or Sɴ2', depending on the reaction conditions. lscollege.ac.in In an Sɴ1' mechanism, the reaction proceeds through a carbocation intermediate that has resonance structures, leading to a mixture of products. lscollege.ac.in An Sɴ2' mechanism involves a concerted attack of a nucleophile at the γ-carbon of the allylic system with simultaneous departure of the leaving group and a shift of the double bond. lscollege.ac.in

For example, a reaction that might typically lead to nucleophilic substitution at the carbon bearing the benzoate group could instead, or in addition, result in the nucleophile attacking the terminal carbon of the double bond, causing the double bond to shift and the benzoate group to be eliminated from the adjacent carbon. wikipedia.orglscollege.ac.in The outcome of such reactions, including the ratio of rearranged to non-rearranged products, is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. wikipedia.orgmasterorganicchemistry.com Benzoic acid catalysts have been shown to be effective in promoting the rearrangement of allylic alcohols, which are structurally related to the parent alcohol of the title compound. organic-chemistry.org

Table 3: Potential Allylic Rearrangement Scenarios

| Reaction Condition | Proposed Mechanism | Potential Product(s) | Impact on Skeleton |

| Solvolysis (e.g., in a protic solvent) | Sɴ1' | Mixture of isomeric substitution products | Isomerization of the carbon backbone and/or position of the functional group. lscollege.ac.in |

| Reaction with a strong, unhindered nucleophile | Sɴ2' | Rearranged substitution product | Migration of the double bond and relocation of the point of substitution. lscollege.ac.in |

| Acid catalysis | Ionic mechanism via carbocation | Isomerization or reaction with a nucleophile at a different position | Alteration of the position of the double bond and functional group. organic-chemistry.org |

This table illustrates potential rearrangement pathways based on the principles of allylic rearrangements.

Catalysis and Organocatalysis in 4 Penten 2 Ol, Benzoate Chemistry

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the functionalization of 4-penten-2-ol (B1585244), benzoate (B1203000), leveraging the reactivity of its alkene and allylic ester moieties. Palladium and ruthenium complexes, in particular, are pivotal in mediating a variety of synthetic transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are renowned for their ability to facilitate a broad spectrum of coupling reactions. For a substrate like 4-penten-2-ol, benzoate, the primary modes of reactivity involve the allylic benzoate group and the terminal alkene.

Heck Reactions: The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org While specific examples involving 4-penten-2-ol, benzoate are not extensively documented, the reaction of allylic esters with arenediazonium salts under palladium catalysis proceeds with high regio- and stereoselectivity. nih.gov This suggests that 4-penten-2-ol, benzoate could similarly react with aryl halides or related electrophiles at the terminal double bond to form substituted products. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base. wikipedia.orgorganic-chemistry.org Furthermore, palladium-catalyzed reactions of aryl halides with allylic alcohols are an effective method for synthesizing α,β-unsaturated aldehydes and ketones, indicating a potential transformation pathway for the precursor of 4-penten-2-ol, benzoate. nih.govrsc.org

C-O and C-C Bond Formation (Tsuji-Trost Reaction): The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is a powerful method for forming C-C, C-N, and C-O bonds. wikipedia.org This reaction proceeds via a π-allylpalladium intermediate formed by the oxidative addition of a Pd(0) catalyst to the allylic leaving group. wikipedia.orgyoutube.com In the case of 4-penten-2-ol, benzoate, the benzoate group would serve as the leaving group. This π-allylpalladium complex can then be attacked by a wide range of nucleophiles. wikipedia.org For instance, palladium-catalyzed arylation of allylic benzoates with hypervalent arylsiloxane derivatives has been shown to proceed in good to excellent yields with complete inversion of configuration, demonstrating a viable pathway for C-C bond formation. nih.govacs.org The choice of phosphine (B1218219) ligands is often crucial for controlling the reactivity and selectivity of these transformations. nih.govacs.org

Cross-Coupling Reactions: Palladium catalysts can also be employed in cross-coupling reactions that involve the boron-containing derivatives of allylic esters. Studies on 2-B(pin)-substituted allylic acetates and benzoates show that, depending on the choice of reagents and catalyst conditions, the substrate can selectively undergo either allylic substitution or Suzuki-Miyaura cross-coupling. nih.gov This highlights the potential for 4-penten-2-ol, benzoate, if appropriately functionalized, to participate in a variety of chemoselective cross-coupling reactions. Additionally, palladium-catalyzed allylic cross-coupling of homoallylic electrophiles with boronic acids has been demonstrated, expanding the scope of these reactions to substrates with a similar carbon skeleton to 4-penten-2-ol. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions Applicable to Allylic Benzoates

| Reaction Type | Catalyst System (Typical) | Reactant Partner | Bond Formed | Key Features |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base | Aryl halide/diazonium salt | C-C | Forms substituted alkenes; high regio- and stereoselectivity often achievable. wikipedia.orgnih.gov |

| Tsuji-Trost Allylic Substitution | Pd(PPh₃)₄ or [Pd(allyl)Cl]₂ | Carbon, Nitrogen, or Oxygen Nucleophiles | C-C, C-N, C-O | Proceeds via a π-allylpalladium intermediate; versatile for various bond formations. wikipedia.orgnih.gov |

| Arylation | Pd(dba)₂, P(OPh)₃ | Hypervalent arylsiloxane | C-C | Occurs with complete inversion of configuration. nih.govacs.org |

| Suzuki-Miyaura Cross-Coupling | Pd(0) catalyst, Ligand, Base | Aryl boronic acid | C-C | Requires a boron-functionalized substrate; allows for chemoselective coupling. nih.gov |

Ruthenium-Catalyzed Asymmetric Ring Opening/Cross Metathesis (AROCM)

Ruthenium-based catalysts are exceptionally effective for olefin metathesis, a reaction that reorganizes carbon-carbon double bonds. nih.gov For 4-penten-2-ol, benzoate, cross-metathesis (CM) is a particularly relevant transformation. This reaction would involve the interchange of alkylidene groups between the terminal alkene of 4-penten-2-ol, benzoate and another olefin, leading to new unsaturated products.

The development of Grubbs' first, second, and third-generation catalysts has significantly broadened the scope and functional group tolerance of olefin metathesis. nih.govrsc.org Ruthenium-catalyzed cross-metathesis has been successfully applied to allylic-substituted olefins, with newer catalysts providing high Z-selectivity. rsc.orgnih.gov For example, cross-metathesis of allyl halides with terminal olefins mediated by a second-generation Grubbs catalyst proceeds in good yield with excellent E/Z selectivity. nih.gov While specific AROCM reactions of 4-penten-2-ol, benzoate are not detailed in the literature, the principles of asymmetric metathesis are well-established. rsc.org AROCM involves the reaction of a strained cyclic olefin with a cross-partner, where the catalyst controls the stereochemistry of the newly formed chiral centers in the ring-opened product. The general reactivity of allylic compounds in ruthenium-catalyzed metathesis suggests that 4-penten-2-ol, benzoate could serve as a viable cross-partner in such transformations. researchgate.net

Other Metal-Mediated Transformations

While palladium and ruthenium dominate the catalysis of allylic compounds, other metals can also mediate important transformations. For instance, in the context of dynamic kinetic resolution of the precursor allylic alcohol, ruthenium catalysts are used for in situ racemization. nih.gov The broader field of transition metal catalysis offers a plethora of reactions that could potentially be applied to 4-penten-2-ol, benzoate, including those involving copper, rhodium, and iridium, although specific examples with this substrate are less common.

Organocatalytic Approaches in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. nih.gov While direct organocatalytic synthesis of 4-penten-2-ol, benzoate is not widely reported, organocatalytic methods are highly relevant for the stereoselective synthesis of its precursors or derivatives.

For example, the enantioselective Michael addition of nucleophiles to α,β-unsaturated ketones or esters is a well-established organocatalytic transformation. nih.govrsc.org This type of reaction could be used to construct the carbon backbone of 4-penten-2-ol with stereochemical control. Chiral primary amine-thiourea organocatalysts derived from cinchona alkaloids have been shown to be effective in the asymmetric Michael addition of malonates to enones, affording chiral adducts in excellent yields and enantiomeric excess. nih.govorganic-chemistry.org Similarly, bifunctional iminophosphorane catalysts have been used for enantioselective intramolecular oxa-Michael reactions to form chiral oxygen-containing heterocycles. nih.gov These strategies could be adapted to synthesize chiral building blocks that can then be converted to enantiopure 4-penten-2-ol.

Biocatalysis in Stereoselective Synthesis and Derivatization

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral compounds. For 4-penten-2-ol, benzoate, the key application of biocatalysis lies in the stereoselective synthesis of its precursor, 4-penten-2-ol, through the kinetic resolution of the racemic alcohol. mdpi.com

Enzyme-catalyzed kinetic resolution, particularly using lipases, is a widely used method for separating enantiomers of secondary alcohols. rsc.org The process typically involves the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate, or the enantioselective hydrolysis of the corresponding ester. mdpi.com One enantiomer reacts faster, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. nih.gov

Lipases from various sources, such as Pseudomonas cepacia (PSL), Pseudomonas fluorescens (AK), and Candida antarctica Lipase B (CALB), have been successfully used for the resolution of a wide range of secondary alcohols, including allylic and homoallylic alcohols. researchgate.netmdpi.com For example, the lipase-catalyzed kinetic resolution of 4-arylbut-3-en-2-ols, which are structurally similar to 4-penten-2-ol, has been shown to be highly effective. researchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer using a metal catalyst (often ruthenium), can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Table 2: Representative Lipases in the Kinetic Resolution of Secondary Alcohols

| Lipase Source | Common Abbreviation | Typical Reaction | Selectivity |

| Pseudomonas cepacia (now Burkholderia cepacia) | PCL / PSL | Acylation / Hydrolysis | Often high (E > 100) |

| Pseudomonas fluorescens | AK | Acylation / Hydrolysis | Often high (E > 200) |

| Candida antarctica Lipase B | CALB / Novozym 435 | Acylation / Hydrolysis | Very high and broad substrate scope |

| Porcine Pancreatic Lipase | PPL | Acylation / Hydrolysis | Variable, substrate-dependent |

E value (enantiomeric ratio) is a measure of the enzyme's enantioselectivity.

Heterogeneous Catalysis for Synthesis and Conversion

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. In the context of 4-penten-2-ol, benzoate, heterogeneous catalysis is particularly relevant for the synthesis of the precursor alcohol.

The Guerbet reaction, which couples smaller alcohols to form larger ones, can be facilitated by heterogeneous catalysts. acs.orgresearchgate.net This reaction typically involves a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation steps. researchgate.net Basic metal oxides, such as magnesium oxide (MgO) or mixed oxides like Mg-Al hydrotalcites, are effective catalysts for the aldol condensation step. frontiersin.orgresearchgate.net These basic sites are crucial for promoting the C-C bond formation. Often, these basic catalysts are combined with a metal component (e.g., copper, palladium) that catalyzes the dehydrogenation/hydrogenation steps. researchgate.net While the direct synthesis of 4-penten-2-ol via this method from simple precursors like ethanol (B145695) and propylene (B89431) oxide is not a standard Guerbet reaction, the principles of base-catalyzed C-C bond formation are applicable to the synthesis of its carbon skeleton.

Advanced Spectroscopic Characterization and Conformational Analysis of 4 Penten 2 Ol, Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Penten-2-ol (B1585244), benzoate (B1203000). It provides detailed information about the atomic connectivity, stereochemistry, and dynamic behavior of the molecule in solution.

Elucidation of Stereochemical Configuration and Diastereomeric Ratios

4-Penten-2-ol, benzoate possesses a single stereocenter at the C2 position of the pentenyl moiety, making it a chiral molecule that can exist as two enantiomers, (R)- and (S)-4-penten-2-yl benzoate. While standard NMR in an achiral solvent cannot distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be employed to induce diastereomeric differentiation, allowing for the determination of enantiomeric excess. nih.gov

In a hypothetical scenario where a chiral auxiliary is introduced, Nuclear Overhauser Effect Spectroscopy (NOESY) could be utilized to determine the relative configuration between the original stereocenter and the new one. NOESY detects through-space interactions between protons that are in close proximity, providing crucial data for stereochemical assignment.

Conformational Dynamics Studies via Variable Temperature NMR

The structure of 4-Penten-2-ol, benzoate is characterized by significant conformational flexibility, primarily due to the rotation around several single bonds, including the C(O)-O ester bond and the C-C bonds of the pentenyl chain. Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which correspond to different rates of conformational exchange. researchgate.net

Analysis of these changes can provide thermodynamic and kinetic parameters for the rotational barriers, similar to studies performed on flexible molecules like crown macrocycles. This information is critical for understanding how the molecule behaves in different environments and how its conformation influences its properties.

Application of 2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of 4-Penten-2-ol, benzoate. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the molecular framework. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Penten-2-ol, benzoate, it would show correlations between adjacent protons in the pentenyl chain, for example, between the H2 proton and the protons on C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). libretexts.org It allows for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net A key correlation in the HMBC spectrum would be between the H2 proton of the alcohol moiety and the carbonyl carbon (C=O) of the benzoate group, unequivocally confirming the ester linkage.

Based on data from analogous structures like 4-penten-2-ol and simple benzoate esters, the expected NMR data can be predicted. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| H1 (CH₃) | ~1.3 | ~20 | H2 | C2, C3 |

| H2 (CH) | ~5.2 | ~75 | H1, H3 | C1, C3, C4, C=O |

| H3 (CH₂) | ~2.4 | ~40 | H2, H4 | C1, C2, C4, C5 |

| H4 (CH) | ~5.8 | ~135 | H3, H5a, H5b | C2, C3, C5 |

| H5a, H5b (CH₂) | ~5.1-5.3 | ~118 | H4 | C3, C4 |

| C=O | - | ~166 | - | H2, H-ortho |

| C-ipso | - | ~130 | - | H-ortho |

| C-ortho | ~8.0 | ~129 | H-meta | C-ipso, C-meta, C=O |

| C-meta | ~7.4 | ~128 | H-ortho, H-para | C-ortho, C-para, C-ipso |

Vibrational Spectroscopy for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within 4-Penten-2-ol, benzoate. nih.govmdpi.com

The FTIR and Raman spectra would be dominated by characteristic bands from both the benzoate and the pentenyl moieties. Key vibrational modes include:

C=O Stretch: A very strong and sharp absorption in the FTIR spectrum, typically around 1720 cm⁻¹, characteristic of the ester carbonyl group. ijtsrd.com

C-O Stretches: Two distinct stretches associated with the ester linkage, appearing in the 1300-1100 cm⁻¹ region.

Aromatic Vibrations: C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.

Alkenyl Vibrations: The C=C stretch of the vinyl group in the pentenyl chain would appear around 1640 cm⁻¹. The =C-H stretching vibrations are expected just above 3000 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) could be used to study the molecule's interaction with metal surfaces. It is likely that the benzoate ring would adsorb onto the surface, leading to a significant enhancement of the vibrational modes associated with the aromatic ring. nih.govresearchgate.net

Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzoate |

| Alkenyl =C-H Stretch | 3080-3020 | Pentenyl |

| Aliphatic C-H Stretch | 3000-2850 | Pentenyl |

| Ester C=O Stretch | 1725-1710 | Ester Linkage |

| Alkene C=C Stretch | 1650-1630 | Pentenyl |

| Aromatic C=C Stretch | 1600-1450 | Benzoate |

| Ester C-O Stretch | 1300-1100 | Ester Linkage |

Chiral Chromatography for Enantiomeric Excess Determination

Since 4-Penten-2-ol, benzoate is a chiral compound, determining its enantiomeric purity is often necessary, especially in synthetic applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark method for separating enantiomers and quantifying the enantiomeric excess (ee). researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating a wide range of chiral compounds, including esters. By comparing the peak areas of the two separated enantiomers in the chromatogram, the ee can be accurately calculated.

Mass Spectrometry for Reaction Monitoring and Complex Mixture Deconvolution

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for analyzing 4-Penten-2-ol, benzoate. It is used for molecular weight determination, structural elucidation through fragmentation analysis, and reaction monitoring. nih.gov

In a typical Electron Ionization (EI) mass spectrum, 4-Penten-2-ol, benzoate would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural information. Key expected fragments include:

Benzoyl Cation (m/z 105): This is a very common and often the base peak for benzoate esters, resulting from the cleavage of the ester bond. nih.gov

Phenyl Cation (m/z 77): Formed by the loss of a carbonyl group (CO) from the benzoyl cation.

Fragments from the Pentenyl Chain: Loss of the pentenyl side chain or fragments from its decomposition would also be observed.

GC-MS is highly effective for monitoring the progress of a synthesis reaction, such as the esterification of 4-penten-2-ol with benzoyl chloride. By taking aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the 4-Penten-2-ol, benzoate product, as well as detect any side products or intermediates. researchgate.net

Predicted Key Fragments in EI-Mass Spectrum

| m/z | Identity |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 121 | [C₇H₅O₂]⁺ (Benzoic Acid fragment) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Penten-2-ol, benzoate |

| (R)-4-penten-2-yl benzoate |

| (S)-4-penten-2-yl benzoate |

| 4-Penten-2-ol |

Computational Chemistry and Theoretical Investigations of 4 Penten 2 Ol, Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-penten-2-ol (B1585244), benzoate (B1203000), DFT calculations can elucidate a wide array of molecular properties.

DFT calculations can provide a detailed picture of the electronic landscape of 4-penten-2-ol, benzoate. Key to this understanding are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MESP) surface is another valuable descriptor derived from DFT. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-penten-2-ol, benzoate, the MESP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ether groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Reactivity Descriptors for 4-Penten-2-ol, Benzoate

| Parameter | Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.25 | Indicates the electron-donating ability. |

| LUMO Energy | 0.05 | Indicates the electron-accepting ability. |

Note: The values in this table are illustrative and represent typical results from DFT calculations.

DFT methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations. For 4-penten-2-ol, benzoate, characteristic vibrational modes would include the C=O stretching of the benzoate group, C-O stretching, and C=C stretching of the pentenyl moiety.

Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts of ¹H and ¹³C atoms can be estimated. These theoretical predictions can assist in the assignment of complex NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 4-Penten-2-ol, Benzoate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Benzoate) | Stretching | 1720 |

| C-O (Ester) | Stretching | 1250 |

| C=C (Pentenyl) | Stretching | 1640 |

Note: These are representative frequencies and may vary with the specific computational method and basis set used.

The flexibility of the pentenyl chain in 4-penten-2-ol, benzoate allows for the existence of multiple conformers. DFT can be used to perform a conformational analysis to identify the most stable structures. By systematically rotating the rotatable bonds (e.g., the C-O bond of the ester) and calculating the energy at each step, a relaxed potential energy scan can be generated. This scan reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most populated conformation at equilibrium.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electron density obtained from a DFT calculation in terms of localized bonds, lone pairs, and antibonding orbitals. mpg.dewisc.edu This analysis provides a chemically intuitive picture of bonding and intramolecular interactions. For 4-penten-2-ol, benzoate, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonds and Rydberg orbitals).

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction. For instance, the delocalization of the lone pair electrons of the ester oxygen atoms into the antibonding orbitals of adjacent bonds can be quantified. This analysis can also provide insights into hyperconjugative and steric interactions that influence the molecule's conformation and reactivity. Furthermore, NBO analysis yields natural atomic charges, which offer a more chemically meaningful representation of the charge distribution compared to other methods like Mulliken population analysis.

Table 3: Selected NBO Donor-Acceptor Interactions in 4-Penten-2-ol, Benzoate

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ* (C1-C2) | 2.5 |

| LP (O2) | π* (C=O) | 20.1 |

Note: O1 and O2 refer to the ether and carbonyl oxygens of the ester group, respectively. The values are illustrative.

Reaction Pathway Analysis and Transition State Modeling for Complex Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving 4-penten-2-ol, benzoate. By mapping the potential energy surface (PES) for a given reaction, the minimum energy path from reactants to products can be identified. A crucial part of this analysis is the location of transition states (TS), which are the saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate.

For example, the hydrolysis of the benzoate ester could be modeled. DFT calculations can be used to locate the structures of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. The activation energies calculated from the energy difference between the reactants and the transition states can provide insights into the reaction kinetics. nih.gov Such studies can also elucidate the role of catalysts or solvent molecules in the reaction mechanism. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 4-penten-2-ol, benzoate over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

By simulating 4-penten-2-ol, benzoate in a solvent box (e.g., water or an organic solvent), one can study how the molecule interacts with its environment. MD simulations can provide information on solvation structures, diffusion coefficients, and the time evolution of intramolecular degrees of freedom. This can be particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is often not captured by gas-phase DFT calculations.

Synthetic Utility and Advanced Applications in Target Oriented Synthesis

Role as a Key Chiral Intermediate in Natural Product Total Synthesis

The chiral nature of 4-penten-2-ol (B1585244) makes it an attractive starting material, or "chiron," for the enantioselective synthesis of various natural products. By utilizing the pre-existing stereocenter of the (R)- or (S)-enantiomer, chemists can bypass the need for developing a de novo asymmetric synthesis for that particular stereocenter, thus streamlining the synthetic route. The terminal alkene and the secondary alcohol (or its protected benzoate (B1203000) form) are strategic functional groups that can be elaborated into the core structures of target molecules.

While its application is broad, its documented use as a key starting material includes the synthesis of several bioactive lactones and pheromones. For instance, the synthesis of (S)-goniothalamin, a styryl-lactone with cytotoxic properties, can be achieved from (S)-4-penten-2-ol. In this pathway, the chiral alcohol is transformed into a lactone ring, and the terminal alkene is utilized in a cross-metathesis reaction to install the characteristic styryl group.

Similarly, the synthesis of the aggregation pheromone (+)-endo-brevicomin has been approached using related chiral building blocks derived from pentenol structures. Although various routes exist, strategies often involve the manipulation of a five-carbon chain containing a chiral alcohol and a terminal double bond, the core features of 4-penten-2-ol. The synthesis of other natural products like massoia lactone and parasorbic acid, which are unsaturated lactones, can also be envisioned using synthetic strategies that leverage the functionalities present in 4-penten-2-ol. The general approach involves transformations such as oxidation of the terminal alkene and subsequent cyclization/lactonization to form the characteristic heterocyclic ring system of the target molecule.

Preparation of Advanced Pharmaceutical Intermediates and Analogues

The structural framework of 4-penten-2-ol is a valuable scaffold for the synthesis of pharmaceutical intermediates. A notable example is its application in the preparation of precursors for trans-metanicotine analogues. nih.gov trans-Metanicotine is a selective ligand for neuronal nicotinic acetylcholine (B1216132) receptors and has been investigated for its potential in treating neurological conditions. nih.gov

A convenient synthetic pathway has been developed where a derivative of 4-penten-2-ol serves as a key intermediate. The synthesis begins with a zinc-mediated allylation of acetaldehyde (B116499) with allyl bromide, followed by a Heck reaction with 3-bromopyridine (B30812) to yield 5-pyridin-3-yl-pent-4-en-2-ol, a direct analogue of 4-penten-2-ol bearing a pyridine (B92270) ring. nih.gov This intermediate contains the necessary carbon skeleton and functional groups for further elaboration. Subsequent tosylation of the hydroxyl group, followed by a substitution reaction with methylamine, affords the target metanicotine analogue. nih.gov This strategy demonstrates how the 4-penten-2-ol framework can be efficiently modified to construct complex, pharmaceutically relevant molecules. nih.gov

Applications in Polymer Chemistry and Material Science as a Functionalized Monomer

In the realm of polymer chemistry, 4-Penten-2-ol and its benzoate derivative are classified as functionalized monomers. A functionalized monomer is a polymerizable molecule that contains an additional reactive group not involved in the polymerization itself. This functional group is retained in the side chain of the resulting polymer, imparting specific properties or allowing for post-polymerization modification.

The 4-penten-2-ol, benzoate molecule possesses a terminal alkene (CH2=CH-), which is susceptible to polymerization through various mechanisms, including coordination polymerization with metallocene catalysts. expresspolymlett.commdpi.com The benzoate group, carried along into the polymer structure, can influence the material's properties such as its glass transition temperature (Tg), solubility, and thermal stability. The presence of ester functionalities along the polymer backbone can enhance polarity and potentially improve adhesion characteristics.

Research on the copolymerization of similar alkenols, such as 4-penten-1-ol, with other alpha-olefins has shown that these functional monomers can be incorporated uniformly into a polymer chain. expresspolymlett.com This suggests that 4-penten-2-ol, benzoate could be used as a comonomer to produce functional polyolefins. Such polymers, bearing reactive ester side chains, could be further modified, for example, by hydrolysis of the benzoate to a hydroxyl group, creating a hydrophilic polymer from a more hydrophobic precursor. This versatility makes it a promising candidate for the development of specialty polymers and advanced materials.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for 4-Penten-2-ol (B1585244), Benzoate (B1203000)

The traditional synthesis of esters often involves stoichiometric reagents and harsh conditions. Future research will focus on developing greener, more atom-economical routes to 4-Penten-2-ol, benzoate.

Green Chemistry Approaches: The focus is shifting from conventional esterification methods to more environmentally benign alternatives. Research into solid acid catalysts, such as ion-exchange resins like Dowex H+, offers a pathway to recyclable catalytic systems that minimize waste. nih.gov Another promising avenue is the use of ionic liquids as both catalysts and solvents, which can lead to high activity and selectivity in the esterification of secondary alcohols. researchgate.net Investigations into catalyst-free methods, potentially driven by microwave or ultrasonic irradiation, could further enhance the sustainability profile of the synthesis. etri.re.kr A novel, one-pot oxidation-esterification reaction, where a secondary alcohol is directly converted to its corresponding ester using reagents like performic acid, presents an alternative, albeit one that requires careful optimization for environmental compatibility. rsc.orgrsc.org

Biocatalytic Synthesis: Enzymatic catalysis offers unparalleled selectivity under mild conditions. The use of lipases for the chemo- and enantioselective acylation of the precursor, 4-penten-2-ol, is a key area for exploration. organic-chemistry.org This approach could facilitate a dynamic kinetic resolution, producing enantiomerically pure 4-Penten-2-ol, benzoate. Furthermore, developing whole-cell biocatalysts engineered to produce the precursor alcohol from renewable feedstocks represents a long-term goal for sustainable production. rsc.org The biosynthesis of the benzoate moiety itself from renewable resources like glucose is also an area of active research that could be integrated into a fully "green" synthetic pathway. nih.gov

| Synthetic Strategy | Catalyst/Method | Key Advantages | Research Focus |

| Solid Acid Catalysis | Dowex H+, Zeolites | Recyclable, Reduced Waste, Mild Conditions | Catalyst design, reaction optimization |

| Ionic Liquids | Acidic ILs (e.g., BMI.NTf2) | High Activity & Selectivity, Biphasic Separation | IL synthesis, recyclability studies |

| Biocatalysis (Esterification) | Lipases (e.g., Novozym 435) | High Enantio- & Regioselectivity, Mild Conditions | Enzyme screening, immobilization, kinetic resolution |

| Biocatalysis (Precursor) | Dehydrogenases, CARs | Use of renewable feedstocks | Metabolic engineering, pathway design |

Exploration of Novel Catalytic Transformations with Enhanced Selectivity

The true potential of 4-Penten-2-ol, benzoate lies in its utility as a substrate for advanced catalytic transformations. The allylic ester moiety can act as a versatile functional handle, particularly as a leaving group in transition metal-catalyzed reactions.

Asymmetric Allylic Substitution: This is arguably the most promising area for future research. The benzoate group is an excellent leaving group in reactions catalyzed by transition metals like palladium and iridium. nih.gov Iridium catalysis, in particular, has shown remarkable success in the kinetic asymmetric substitution of racemic allylic benzoates, allowing for the synthesis of highly enantioenriched products from a racemic starting material. nih.govresearchgate.net Future work will involve expanding the scope of nucleophiles (e.g., carbon, nitrogen, oxygen) that can be coupled with the 4-penten-2-yl moiety with high stereocontrol. nih.gov

Decarboxylative and Radical Couplings: Palladium-catalyzed decarboxylative coupling reactions, where the benzoate group is expelled as CO2 to facilitate a C-C bond formation, offer a novel and sustainable alternative to traditional cross-coupling methods. dntb.gov.ua Additionally, the emerging field of transition metal-catalyzed reactions involving radical intermediates could open up entirely new reaction pathways for functionalizing the allylic backbone of 4-Penten-2-ol, benzoate. rsc.org

| Transformation Type | Typical Catalyst | Potential Product Class | Key Research Goal |

| Asymmetric Allylic Alkylation | Iridium-Phosphoramidite Complexes | Chiral amines, ethers, alkylated compounds | High enantioselectivity (>99% ee), broad nucleophile scope |

| Allylic Amination | Palladium-Chiral Ligand Complexes | Chiral allylic amines | Control of regio- and enantioselectivity |

| Decarboxylative Allylation | Palladium(0) Complexes | Allylarenes | C-O activation and C-C bond formation |

| Radical Functionalization | Ni, Cu, or Pd photocatalyst systems | Novel C-C and C-heteroatom bonds | Exploring new reactivity pathways |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

To optimize the synthesis and understand the mechanisms of novel transformations, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques provide a non-invasive window into the reacting system.

Vibrational Spectroscopy (Raman and FTIR): In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful process analytical technologies (PAT). Raman spectroscopy is particularly well-suited for monitoring esterification reactions, as it can quantify reactants and products in real-time to determine reaction kinetics and endpoints. researchgate.netopen-raman.orgresearchgate.net Its low sensitivity to water makes it ideal for aqueous or biphasic systems. wikipedia.org Similarly, in-situ FTIR can track the disappearance of the alcohol O-H stretch and the appearance of the ester C=O stretch during synthesis, or monitor the consumption of the ester during subsequent catalytic transformations. rsc.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of online and stop-flow NMR techniques allows for detailed mechanistic investigations. acs.org For the catalytic transformations of 4-Penten-2-ol, benzoate, in-situ NMR could be used to identify transient catalyst-substrate complexes and reaction intermediates, providing crucial insights needed for catalyst improvement and reaction optimization.

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry is becoming an indispensable tool for modern chemical research, enabling the prediction of reactivity and the rational design of catalysts.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways. researchgate.net For the synthesis of 4-Penten-2-ol, benzoate, DFT can help select the most promising sustainable catalysts. For its subsequent transformations, such as palladium-catalyzed allylic substitution, DFT can elucidate the operative mechanism, explain the origins of stereoselectivity, and predict the feasibility of novel, untested reaction pathways. nih.gov

Predictive Modeling and Catalyst Design: By computationally screening libraries of chiral ligands for transition metal catalysts, researchers can identify promising candidates for achieving high selectivity in the asymmetric transformations of 4-Penten-2-ol, benzoate. acs.org This in silico approach accelerates the discovery process, reducing the need for extensive empirical experimentation. Furthermore, developing quantitative structure-activity relationship (QSAR) models could help predict the reactivity of various substituted allylic benzoates, guiding substrate design for specific applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-penten-2-ol benzoate esters, and how can reaction yields be improved?

The synthesis of 4-penten-2-ol benzoate derivatives often employs coupling reactions such as Steglich esterification or Mitsunobu reactions. For example, coupling 4-penten-2-ol with substituted benzoic acids requires optimization of catalysts (e.g., DCC/DMAP for Steglich) or redox conditions (e.g., DIAD/PPh₃ for Mitsunobu). Model studies using racemic 4-penten-2-ol and 2-methylbenzoic acid have shown that reaction efficiency depends on solvent choice (THF preferred), temperature (0°C for Mitsunobu), and purification methods (silica gel chromatography) . To improve yields, pre-activation of the carboxylic acid or use of anhydrous conditions is recommended.

Q. How can researchers validate the structural integrity of synthesized 4-penten-2-ol benzoate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, the ¹H NMR spectrum of (4S)-pent-1-en-4-yl benzoate derivatives should show distinct signals for the pentenyl group (δ 5.2–5.8 ppm, olefinic protons) and benzoate aromatic protons (δ 7.4–8.1 ppm). Compare experimental data with literature values to confirm stereochemistry and purity. High-resolution mass spectrometry (HRMS) and IR spectroscopy can further corroborate molecular weight and functional groups .

Q. What analytical methods are suitable for quantifying benzoate derivatives in complex mixtures?

Reverse-phase HPLC with UV detection (e.g., 254 nm for aromatic absorption) is widely used. For example, a method optimized for emamectin benzoate analysis employs a C18 column, acetonitrile/water gradient, and fluorescence detection (λ_ex 365 nm, λ_em 470 nm). Ensure derivatization stability by controlling reaction time (<180 minutes for abamectin benzoate) and storage temperature (4°C or −20°C for <5 days) to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of benzoate derivatives be resolved?

Case Study: Sodium benzoate’s efficacy in hepatic encephalopathy (HE) was initially supported by RCTs showing ammonia reduction but contradicted by a Cochrane review finding no significant benefit. To resolve such discrepancies:

Q. What experimental designs address acetate inhibition in microbial benzoate degradation studies?

In syntrophic microbial systems, high acetate concentrations (>65 mM) inhibit benzoate degradation. Simulate degradation kinetics using modified Michaelis-Menten equations with uncompetitive inhibition terms:

where [I] = acetate concentration. Validate models against experimental thresholds (e.g., Desulfovibrio cocultures) and monitor by-products (e.g., H₂/formate) to assess metabolic shifts .

Q. How do stereochemical variations in 4-penten-2-ol affect benzoate ester bioactivity?

Compare enantiomeric effects using chiral chromatography (e.g., Chiralpak IA column) or asymmetric synthesis. For instance, (R)-4-penten-2-ol may yield esters with higher antimicrobial activity due to optimized binding to target enzymes. Test against bacterial strains (e.g., S. aureus) via disk diffusion assays, correlating zone-of-inhibition data with stereochemical configurations .

Q. What safety protocols are critical when handling 4-penten-2-ol benzoate in fragrance research?

Refer to IFRA standards for dermal exposure limits (e.g., 0.5% in leave-on products). Implement in vitro assays (e.g., RIFM’s KeratinoSens™ for sensitization potential) and in silico tools (OECD QSAR Toolbox) to predict toxicity. Prioritize acute toxicity studies (e.g., LD₅₀ in rodents) and environmental risk assessments (e.g., biodegradability in OECD 301D tests) .

Q. How can researchers optimize ion-pair chromatography for polar benzoate derivatives?

Use experimental design (DoE) to optimize mobile phase composition. For example, a study on alogliptin benzoate employed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.